molecular formula C20H19N5 B2622125 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine CAS No. 866843-81-4

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine

Cat. No.: B2622125
CAS No.: 866843-81-4
M. Wt: 329.407
InChI Key: SVHHUGKGKVZXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a pyrrolidine ring and a 3-methylphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylphenylhydrazine with quinazoline derivatives can lead to the formation of the triazoloquinazoline core. This intermediate can then be further reacted with pyrrolidine under suitable conditions to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The triazoloquinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways .

Comparison with Similar Compounds

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(3-methylphenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-7-6-8-15(13-14)18-20-21-19(24-11-4-5-12-24)16-9-2-3-10-17(16)25(20)23-22-18/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHUGKGKVZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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